![molecular formula C9H19NO3 B1485536 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol CAS No. 2148502-66-1](/img/structure/B1485536.png)
1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Stereodivergent Syntheses and β-Dipeptides
Cyclobutane derivatives have been pivotal in stereodivergent syntheses, exemplified by the creation of the first bis(cyclobutane) β-dipeptides. These compounds represent a novel class of β-amino acid oligomers, showcasing the utility of cyclobutane residues in constructing complex molecular architectures with potential implications in peptide mimetics and drug design (Izquierdo et al., 2002).
Analogues of Nucleosides
Research into cyclobutyl analogs of adenosine and guanosine has led to the synthesis of compounds with significant structural modifications. Despite their novel structures, these analogs demonstrated a lack of antiviral activity, underscoring the challenges in predicting biological activities based on structural analogies alone (Boumchita et al., 1990).
Structural and Conformational Studies
The incorporation of cyclobutane derivatives into β-peptides has facilitated detailed structural and conformational studies. These investigations have revealed the ability of the cyclobutane ring to induce rigidity and influence the overall conformation of the molecules, which could have implications in the design of peptidomimetics and the understanding of peptide folding mechanisms (Izquierdo et al., 2005).
Metal π-Complexes and Magnetic Resonance Studies
Cyclobutane derivatives have also found applications in the synthesis of metal π-complexes, providing insights into the magnetic resonance properties and anisotropic shielding effects in these compounds. Such studies contribute to the broader field of organometallic chemistry and the understanding of metal-ligand interactions (Elschenbroich et al., 1986).
Enantioselective Syntheses and Antiviral Research
The enantioselective synthesis of cyclobutyl nucleoside analogues highlights the importance of stereochemistry in medicinal chemistry. These studies not only contribute to the synthesis of novel compounds but also provide valuable insights into the structure-activity relationships, particularly in the context of antiviral research (Bisacchi et al., 1991).
properties
IUPAC Name |
1-[[bis(2-hydroxyethyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c11-6-4-10(5-7-12)8-9(13)2-1-3-9/h11-13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZWPAIYLHASRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN(CCO)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



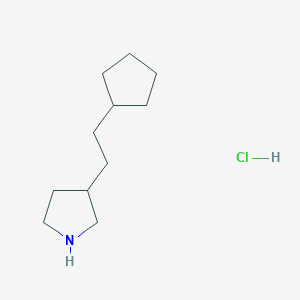
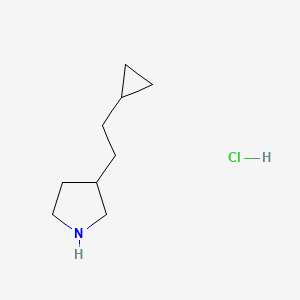

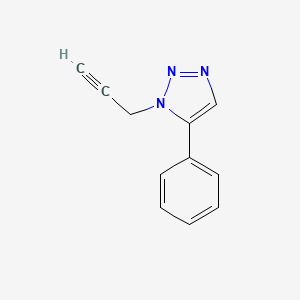
![1-(prop-2-yn-1-yl)-1H,4H-chromeno[3,4-d][1,2,3]triazole](/img/structure/B1485460.png)

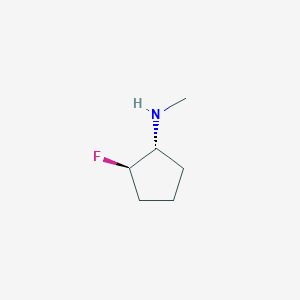
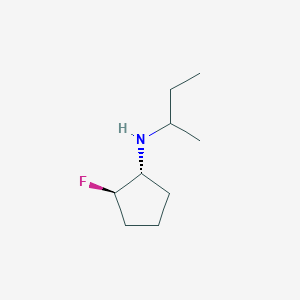
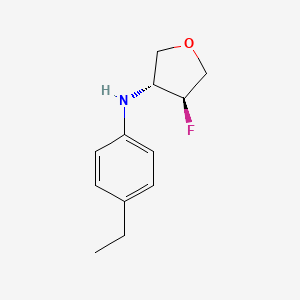
![(3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine](/img/structure/B1485470.png)
amine](/img/structure/B1485471.png)
amine](/img/structure/B1485472.png)
amine](/img/structure/B1485473.png)
![1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485475.png)